4-[[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]methyl]benzoic acid
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Overview
Description
4-[[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]methyl]benzoic acid is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzoic acid moiety linked to a pyrimidine ring through an amino-methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]methyl]benzoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the pyrimidine ring using methylating agents such as methyl iodide.
Formation of the Amino-Methyl Bridge: The amino-methyl bridge is formed by reacting the pyrimidine derivative with formaldehyde and an amine.
Coupling with Benzoic Acid: The final step involves coupling the amino-methyl pyrimidine derivative with benzoic acid using peptide coupling agents like diethylphosphorocyanidate (DEPC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino-methyl bridge.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]methyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]methyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A similar compound with a pyrimidine ring and benzoic acid moiety, used as an anticancer agent.
Methotrexate: Another pyrimidine derivative with similar structural features, used in cancer therapy and autoimmune diseases.
Uniqueness
4-[[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]methyl]benzoic acid is unique due to its specific substitution pattern and potential for diverse chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-6-11(17)16-13(15-8)14-7-9-2-4-10(5-3-9)12(18)19/h2-6H,7H2,1H3,(H,18,19)(H2,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWHRXCSKYZUFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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